Methyl 4-Isopropyl-2-hydroxybenzoate chemical structure and molecular weight
Methyl 4-Isopropyl-2-hydroxybenzoate chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-Isopropyl-2-hydroxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, purification, and analytical characterization, grounded in established chemical principles.
Core Chemical Identity and Properties
Methyl 4-Isopropyl-2-hydroxybenzoate, also known by its IUPAC name Methyl 2-hydroxy-4-isopropylbenzoate, is a derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, an isopropyl group at position 4, and a methyl ester at position 1.
Chemical Structure:
Figure 1: Chemical structure of Methyl 2-hydroxy-4-isopropylbenzoate.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | Methyl 2-hydroxy-4-isopropylbenzoate | - |
| CAS Number | 163618-93-7 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | [2] |
Synthesis and Purification
The synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate can be achieved through several established synthetic routes. A common and direct method is the Fischer esterification of the corresponding carboxylic acid, 2-hydroxy-4-isopropylbenzoic acid, with methanol in the presence of an acid catalyst.[3][4]
Synthetic Workflow: Fischer Esterification
This protocol describes a general procedure for the synthesis of Methyl 2-hydroxy-4-isopropylbenzoate via Fischer esterification. The causality behind this choice is its cost-effectiveness and procedural simplicity, making it suitable for both small-scale and larger-scale preparations.[4][5]
Figure 2: General workflow for the synthesis and purification of Methyl 2-hydroxy-4-isopropylbenzoate.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add 2-hydroxy-4-isopropylbenzoic acid (1.0 eq). Add an excess of methanol (e.g., 10-20 eq), which serves as both a reactant and a solvent to drive the equilibrium towards the product.[6][7]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.[6][7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[8][9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Column Chromatography
The crude product can be effectively purified by column chromatography on silica gel to remove unreacted starting materials and any by-products.[8][9][10]
Experimental Protocol: Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in a non-polar eluent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a typical starting point for optimization.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-hydroxy-4-isopropylbenzoate.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the ester group will be the most downfield.
-
Methyl Ester Protons: A singlet at approximately δ 3.9 ppm.
-
Isopropyl Protons: A septet for the methine (CH) proton around δ 2.9-3.1 ppm and a doublet for the two methyl (CH₃) groups around δ 1.2 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data:
-
Carbonyl Carbon: A signal around δ 170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Isopropyl Carbons: A signal for the methine carbon around δ 34 ppm and a signal for the methyl carbons around δ 24 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194.23, corresponding to the molecular weight of the compound.[2]
-
Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 163, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 135.[14][15] Fragmentation of the isopropyl group may also be observed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of Methyl 2-hydroxy-4-isopropylbenzoate.
General RP-HPLC Method:
-
Column: A C18 column is typically used for the separation of such moderately polar compounds.[16][17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[18][19][20]
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is appropriate.[19]
Relevance in Drug Development: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[6][21] Overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes.[22] Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutic agents for the treatment of these metabolic disorders.[21][23][24]
Methyl 4-Isopropyl-2-hydroxybenzoate has been identified as a potential inhibitor of the PTP1B enzyme.[23] The development of small molecule inhibitors that can selectively target PTP1B is a significant area of research in drug discovery.[21] The structural features of this compound may allow it to interact with the active site or allosteric sites of the PTP1B enzyme, thereby modulating its activity.[6][23]
Figure 3: Simplified diagram illustrating the role of PTP1B in insulin signaling and the inhibitory action of compounds like Methyl 4-Isopropyl-2-hydroxybenzoate.
Further studies are required to elucidate the precise mechanism of action, determine the inhibitory potency (e.g., IC₅₀ value), and assess the selectivity and in vivo efficacy of Methyl 4-Isopropyl-2-hydroxybenzoate as a PTP1B inhibitor.
Conclusion
Methyl 4-Isopropyl-2-hydroxybenzoate is a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a practical approach to its synthesis and purification, and an overview of the analytical methods for its characterization. Its potential as a PTP1B inhibitor highlights its relevance in the ongoing search for novel therapeutics for metabolic diseases. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community engaged in the exploration and application of this and related molecules.
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